3-(tert-Butyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol
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Overview
Description
3-(tert-Butyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol is a synthetic organic compound characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed direct trifluoromethylthiolation of indoles using tert-butyl 2-((trifluoromethyl)sulfonyl)hydrazine-1-carboxylate . This method is favored due to its mild reaction conditions, good atom economy, and the availability of cheap and accessible reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
3-(tert-Butyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the development of new materials with desired properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the tert-butyl group can influence its steric properties. These interactions can affect the compound’s binding affinity and activity towards specific targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(tert-Butyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol is unique due to its specific combination of functional groups and biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.
Properties
Molecular Formula |
C17H17F3O |
---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
2-tert-butyl-4-[4-(trifluoromethyl)phenyl]phenol |
InChI |
InChI=1S/C17H17F3O/c1-16(2,3)14-10-12(6-9-15(14)21)11-4-7-13(8-5-11)17(18,19)20/h4-10,21H,1-3H3 |
InChI Key |
LCLLCIOCDQHZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
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